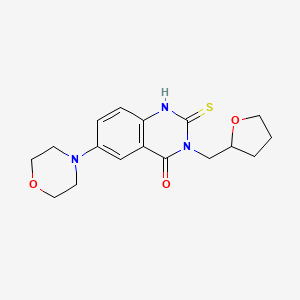

![molecular formula C15H8Cl3N3OS2 B3009268 5-[(4-chlorophenyl)sulfanyl]-N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide CAS No. 303151-36-2](/img/structure/B3009268.png)

5-[(4-chlorophenyl)sulfanyl]-N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-[(4-chlorophenyl)sulfanyl]-N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide" is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen within its ring structure. Thiadiazoles have been extensively studied due to their diverse biological activities, including antiviral, antibacterial, and enzyme inhibition properties .

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves multiple steps starting from basic aromatic acids. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives begins with the esterification of 4-chlorobenzoic acid, followed by hydrazination, salt formation, cyclization, and finally, the nucleophilic attack of amines to yield the sulfonamides . Although the exact synthesis route for the compound is not detailed in the provided papers, similar methodologies could be applied, with modifications to incorporate the specific chlorophenyl and dichlorophenyl groups.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined to crystallize in the orthorhombic space group with specific unit cell parameters. Density Functional Theory (DFT) calculations can be used to analyze the structural geometry, electronic properties, and molecular interactions such as hydrogen bonding and conjugative interactions .

Chemical Reactions Analysis

Thiadiazole derivatives can interact with enzymes and receptors due to their structural features. For instance, the thiadiazole-sulfonamide moiety can bind to the zinc ion in carbonic anhydrase and interact with various amino acid residues within the enzyme's active site . These interactions are crucial for the inhibitory activity of the compounds and can be exploited in the design of new inhibitors.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen substituents, like chloro groups, can affect these properties by altering the compound's polarity and intermolecular interactions. The biological activity of these compounds, such as antiviral and antibacterial properties, is also a significant aspect of their chemical properties. For example, some derivatives have shown activity against tobacco mosaic virus and various bacterial strains .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antiviral Activity

A study by Chen et al. (2010) in "Molecules" explored the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from 4-chlorobenzoic acid. These compounds, including 5-[(4-chlorophenyl)sulfanyl]-N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide, demonstrated anti-tobacco mosaic virus activity, highlighting their potential antiviral applications (Chen et al., 2010).

Antimicrobial Agents

Sah et al. (2014) conducted research published in the "Arabian Journal of Chemistry" on the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, exhibiting moderate antimicrobial activity. This suggests the potential of these compounds, including the specific 5-[(4-chlorophenyl)sulfanyl]-N-(3,4-dichlorophenyl) derivative, in developing new antimicrobial agents (Sah et al., 2014).

Potential Treatment for Alzheimer’s Disease

A study by Rehman et al. (2018) in "Cogent Chemistry" focused on synthesizing new derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to explore new drug candidates for Alzheimer’s disease. This indicates the potential of related compounds, such as 5-[(4-chlorophenyl)sulfanyl]-N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide, in the treatment of neurological conditions (Rehman et al., 2018).

Anticancer Properties

Yushyn et al. (2022) in "Molbank" described the synthesis of a novel molecule combining 1,3,4-thiadiazole with pyrazoline and dichloroacetic acid moieties, exhibiting anticancer activity. This research suggests the potential of structurally similar compounds like 5-[(4-chlorophenyl)sulfanyl]-N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide in cancer treatment (Yushyn et al., 2022).

Eigenschaften

IUPAC Name |

5-(4-chlorophenyl)sulfanyl-N-(3,4-dichlorophenyl)thiadiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl3N3OS2/c16-8-1-4-10(5-2-8)23-15-13(20-21-24-15)14(22)19-9-3-6-11(17)12(18)7-9/h1-7H,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXDAUGNKVKDJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=C(N=NS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl3N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-chlorophenyl)sulfanyl]-N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(2-Ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3009194.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B3009195.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B3009196.png)

![Tert-butyl 7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroindole-1-carboxylate](/img/structure/B3009199.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3009202.png)

![4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3009203.png)

![6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B3009204.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B3009205.png)

![2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol](/img/structure/B3009206.png)

![N-[(4-methylphenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3009207.png)